3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
This compound features a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole moiety. A piperazine linker bridges the pyridazine to a pyrazine ring bearing a carbonitrile group at the 2-position. The carbonitrile group enhances electron-withdrawing properties, which may influence reactivity and binding affinity .
Properties
IUPAC Name |
3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9/c1-13-11-14(2)27(24-13)17-4-3-16(22-23-17)25-7-9-26(10-8-25)18-15(12-19)20-5-6-21-18/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHELGPCRWBHGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of Leishmania species, which are the causative agents of leishmaniasis.
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into its active site. This interaction is characterized by a lower binding free energy, indicating a strong and stable binding. The binding of the compound to LmPTR1 inhibits the enzyme’s activity, thereby disrupting the biochemical processes essential for the survival and proliferation of Leishmania species.
Biochemical Pathways
The inhibition of LmPTR1 disrupts the pteridine metabolic pathway in Leishmania species. Pteridines are essential for the growth and survival of these parasites. By inhibiting LmPTR1, the compound prevents the reduction of pteridines, leading to a deficiency that affects the parasites’ survival and proliferation.
Pharmacokinetics
Similar compounds have been found to have high solubility and long dissociation half-lives, suggesting good bioavailability
Result of Action
The result of the compound’s action is the inhibition of Leishmania species growth and proliferation. This is due to the disruption of the pteridine metabolic pathway, which is essential for the survival of these parasites.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances in the environment, such as proteins or ions, could potentially interact with the compound and affect its activity
Biological Activity
The compound 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a notable member of the pyrazole derivative family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are recognized for their potential pharmacological applications, including anti-inflammatory, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.45 g/mol. It features multiple functional groups that contribute to its biological activity, including a pyrazine core and piperazine substituents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.45 g/mol |
| IUPAC Name | This compound |
| Purity | Typically >95% |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines by targeting critical pathways involved in tumor growth. One study highlighted that pyrazole derivatives demonstrated effective inhibition against BRAF(V600E) and EGFR kinases, which are pivotal in several cancers, including melanoma and lung cancer .
Antibacterial and Antifungal Properties
The compound's structural features suggest potential antibacterial and antifungal activities. Research has shown that pyrazole derivatives can disrupt bacterial cell wall synthesis and inhibit fungal growth. A study on related pyrazole carboxamides reported notable antifungal activity against various strains . The incorporation of the piperazine moiety may enhance the compound's interaction with microbial targets.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of specific substituents can modulate the inflammatory response by inhibiting pro-inflammatory cytokines. Studies have demonstrated that certain pyrazole compounds can reduce inflammation in models of acute and chronic inflammatory diseases .
Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines (MCF-7 and MDA-MB-231), several pyrazole derivatives were tested for cytotoxicity. The results indicated that compounds with similar structures to the target compound exhibited significant cytotoxic effects, particularly when combined with standard chemotherapy agents like doxorubicin . This combination therapy showed enhanced efficacy, suggesting a synergistic effect.
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results revealed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Pyrazole Derivatives
- Example: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmethanone (ppyEt) Structural Differences: Replaces the piperazine-pyrazine-carbonitrile segment with a pyrrole-carbonyl group. The carbonyl group may engage in different dipole interactions compared to the carbonitrile in the target compound.
Piperazine-Linked Heterocycles
- Example: 5-((cis)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile Structural Differences: Replaces the pyridazine-pyrazole unit with an imidazo-pyrrolo-pyrazine system and uses a methylpiperidine instead of piperazine. The methylpiperidine may reduce solubility compared to piperazine. Pharmacological Implications: Such compounds are often explored as kinase inhibitors, suggesting the target compound’s piperazine-pyrazine segment could be optimized for similar targets .
Pyrazole-Carbonitrile Derivatives
- Example: 3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile Structural Differences: Simpler pyrazole core with a carbonitrile group and azide substituent, lacking the pyridazine and piperazine components. Functional Impact: The azide group offers click-chemistry utility, but the absence of extended heterocycles limits multi-target engagement.
Pyrazolo[3,4-d]pyrimidines
- Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Structural Differences: Fused pyrazole-pyrimidine system without pyridazine or piperazine. Functional Impact: The fused system enhances planar rigidity, favoring intercalation or stacking in DNA/protein binding. The target compound’s piperazine linker may instead favor allosteric modulation .
Key Comparative Data
Research Findings and Trends
- Synthetic Flexibility : The target compound’s piperazine linker allows modular substitution, as seen in piperazine-linked pyridazine derivatives (e.g., Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate) . This modularity is critical for structure-activity relationship (SAR) studies.
- Biological Performance : Piperazine-containing compounds often exhibit improved solubility and bioavailability compared to rigid analogs. For example, pyrazine-carbonitriles with piperazine (as in ) show enhanced cellular permeability in kinase assays .
- Electron-Withdrawing Effects : The 2-carbonitrile group in the target compound may stabilize charge-transfer interactions, similar to its role in pyrazolo[3,4-d]pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
